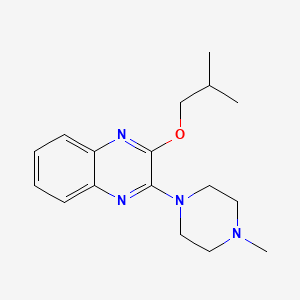
(2-Fluoroethyl)dimethylaminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Fluoroethyl)dimethylaminehydrochloride is a fluorinated alkylammonium salt with the molecular formula C4H11ClFN and a molecular weight of 127.5882 g/mol . This compound is known for its unique chemical properties due to the presence of a fluorine atom, which can significantly alter its reactivity and interactions compared to non-fluorinated analogs .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoroethyl)dimethylaminehydrochloride typically involves the reaction of dimethylamine with 2-fluoroethyl chloride in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar starting materials and conditions. The process may include additional purification steps such as recrystallization to achieve the desired purity and yield .
化学反応の分析
Types of Reactions
(2-Fluoroethyl)dimethylaminehydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles such as sodium hydride and potassium tert-butoxide. Reaction conditions often involve solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and may require elevated temperatures .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of fluorinated amines and other derivatives .
科学的研究の応用
(2-Fluoroethyl)dimethylaminehydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, particularly in the study of fluorinated analogs of biologically active molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, especially those requiring fluorinated moieties for enhanced activity or stability.
作用機序
The mechanism of action of (2-Fluoroethyl)dimethylaminehydrochloride involves its interaction with various molecular targets, primarily through the formation of hydrogen bonds and van der Waals interactions. The presence of the fluorine atom can enhance these interactions, leading to increased binding affinity and specificity for certain targets . The compound can also participate in metabolic pathways, where it may undergo biotransformation to yield active metabolites .
類似化合物との比較
Similar Compounds
2-Fluoroethylamine hydrochloride: Similar in structure but lacks the dimethylamine group.
2,2-Difluoroethylamine hydrochloride: Contains an additional fluorine atom, leading to different chemical properties.
2,2,2-Trifluoroethylamine hydrochloride: Further fluorinated, resulting in even more distinct reactivity and interactions.
Uniqueness
(2-Fluoroethyl)dimethylaminehydrochloride is unique due to the combination of the fluorine atom and the dimethylamine group, which together confer specific chemical and biological properties not found in its analogs. This makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C4H11ClFN |
|---|---|
分子量 |
127.59 g/mol |
IUPAC名 |
2-fluoro-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C4H10FN.ClH/c1-6(2)4-3-5;/h3-4H2,1-2H3;1H |
InChIキー |
CHPNXLAGCUROJV-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCF.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


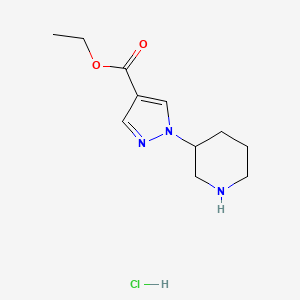
![6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B15318220.png)
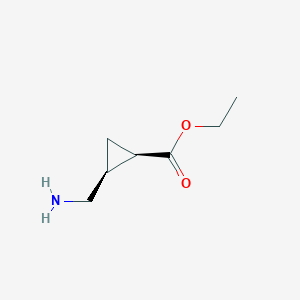
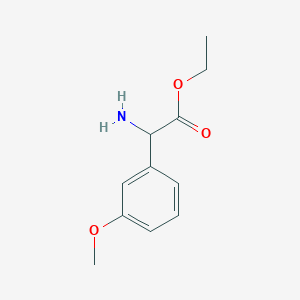
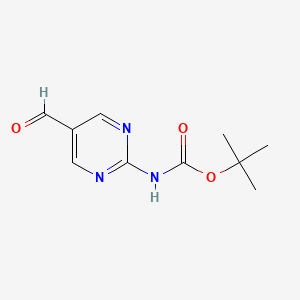
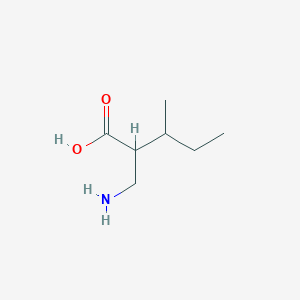
![3-[(Tert-butoxy)methyl]pyrrolidinehydrochloride](/img/structure/B15318263.png)
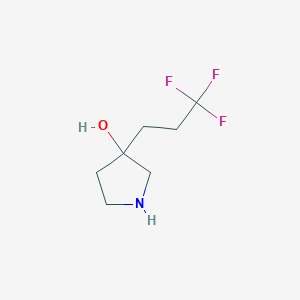
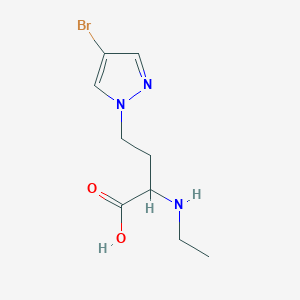
![2-{[4-(4-bromo-1-methyl-1H-imidazol-2-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[4.4]nonan-4-yl]oxy}aceticacid](/img/structure/B15318280.png)
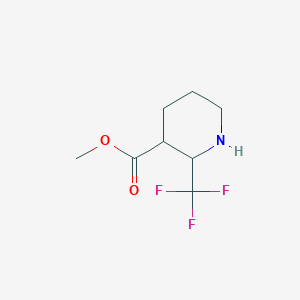
![2-[4-(4-Phenoxybenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B15318290.png)
